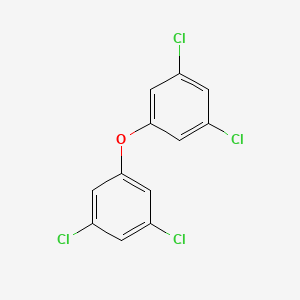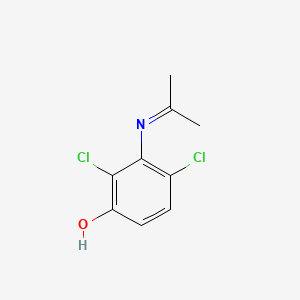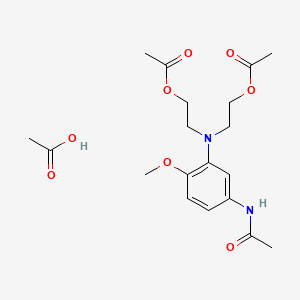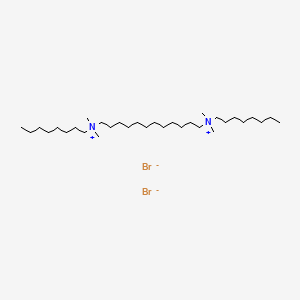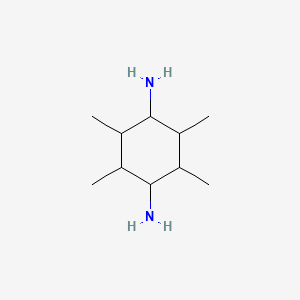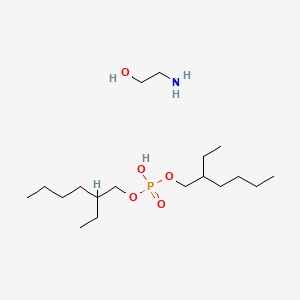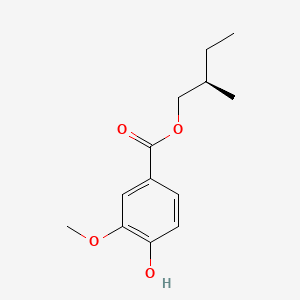
Isopentyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopentyl nicotinate can be synthesized through a Fischer esterification reaction. This involves the reaction of isopentyl alcohol with nicotinic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux. The ester product is separated from the reaction mixture by distillation and purified to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isopentyl nicotinate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isopentyl alcohol and nicotinic acid.
Oxidation: The isopentyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nicotinate moiety can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isopentyl alcohol and nicotinic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced derivatives of nicotinic acid.
Wissenschaftliche Forschungsanwendungen
Isopentyl nicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its nicotinic acid component, which is known for its role in lipid metabolism and cardiovascular health.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals, due to its potential skin penetration and vasodilatory effects.
Wirkmechanismus
Isopentyl nicotinate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Butyl nicotinate
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physicochemical properties. The isopentyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications where membrane penetration is desired.
Vergleich Mit ähnlichen Verbindungen
- Methyl nicotinate: More hydrophilic and less lipophilic compared to isopentyl nicotinate.
- Ethyl nicotinate: Intermediate properties between methyl and this compound.
- Butyl nicotinate: More lipophilic than this compound, with different applications in formulations.
Eigenschaften
CAS-Nummer |
50917-69-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-methylbutyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)5-7-14-11(13)10-4-3-6-12-8-10/h3-4,6,8-9H,5,7H2,1-2H3 |
InChI-Schlüssel |
AEXUAOSTRZAKRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






